REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[N:5]=[N:4][C:3]=1O.P(Br)(Br)([Br:15])=O.O.C(=O)([O-])O.[Na+]>ClCCl>[Br:15][C:3]1[N:4]=[N:5][C:6]([C:8]([F:11])([F:10])[F:9])=[CH:7][C:2]=1[Br:1] |f:3.4|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(N=NC(=C1)C(F)(F)F)O
|
Name
|
|
Quantity
|
28.2 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Br)(Br)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 60° C. for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After this period
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash column chromatography (silica gel; 3% ammonia in methanol (7M)/dichloromethane)
|
Type
|
CUSTOM
|
Details
|
The desired fractions were collected
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1N=NC(=CC1Br)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.28 g | |
YIELD: PERCENTYIELD | 46% | |
YIELD: CALCULATEDPERCENTYIELD | 45.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |